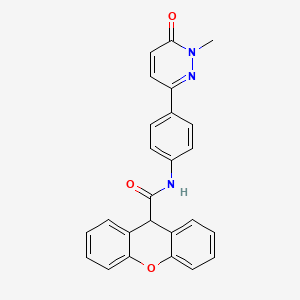
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide, also known as XNT, is a chemical compound that has been extensively studied for its potential therapeutic applications. XNT is a xanthene-based compound that has been shown to have neuroprotective and anti-inflammatory properties. In
Mechanism of Action
The exact mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide is not fully understood, but it is believed to exert its neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and apoptosis. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response in cells. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB) pathway, which is a major regulator of inflammation in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has been shown to modulate various signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Advantages and Limitations for Lab Experiments
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. This compound has been shown to be a potent neuroprotective agent with low toxicity. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide. One potential direction is to investigate the potential therapeutic applications of this compound in other neurological disorders such as multiple sclerosis, Huntington's disease, and amyotrophic lateral sclerosis. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Finally, further studies are needed to determine the optimal dosage and administration route for this compound in humans.
Synthesis Methods
The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with methyl acetoacetate to form 4-methyl-2-nitrophenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 4-methyl-2-nitrophenylhydrazine. The final step involves the reaction of 4-methyl-2-nitrophenylhydrazine with 9H-xanthene-9-carboxylic acid chloride to form this compound.
Scientific Research Applications
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-28-23(29)15-14-20(27-28)16-10-12-17(13-11-16)26-25(30)24-18-6-2-4-8-21(18)31-22-9-5-3-7-19(22)24/h2-15,24H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPJFLVSHIKYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2619317.png)


![(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one](/img/structure/B2619323.png)

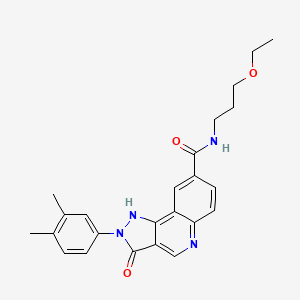
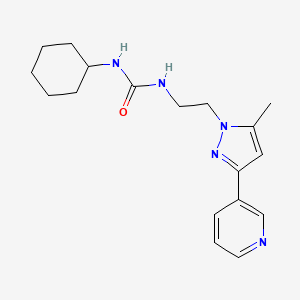
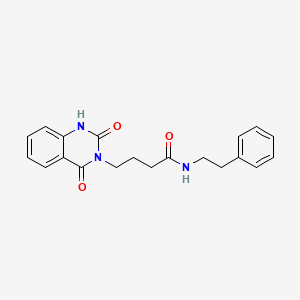
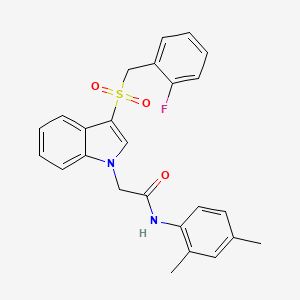
![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2619331.png)
![(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide](/img/structure/B2619335.png)
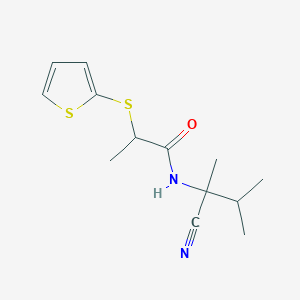
![Ethyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2619338.png)